molecular formula C9H14N2O2 B13069307 Pyridine, 3-amino-6-(2-ethoxyethoxy)- CAS No. 52025-38-4

Pyridine, 3-amino-6-(2-ethoxyethoxy)-

Cat. No.: B13069307
CAS No.: 52025-38-4
M. Wt: 182.22 g/mol
InChI Key: FWJYTIVAFIOMLJ-UHFFFAOYSA-N
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Description

6-(2-ethoxyethoxy)pyridin-3-amine is a chemical compound with the molecular formula C9H14N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-ethoxyethoxy)pyridin-3-amine typically involves the reaction of pyridine derivatives with ethoxyethanol under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki cross-coupling reaction. This reaction is carried out by reacting 5-bromo-2-methylpyridin-3-amine with ethoxyethanol in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of 6-(2-ethoxyethoxy)pyridin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

6-(2-ethoxyethoxy)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxyethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

6-(2-ethoxyethoxy)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-ethoxyethoxy)pyridin-3-amine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of certain enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    6-ethoxy-2-pyridinamine: This compound has a similar structure but with an ethoxy group instead of an ethoxyethoxy group.

    6-(2-methoxyethoxy)pyridin-3-amine: This compound has a methoxyethoxy group instead of an ethoxyethoxy group.

Uniqueness

6-(2-ethoxyethoxy)pyridin-3-amine is unique due to its specific ethoxyethoxy substitution, which can influence its chemical reactivity and biological activity. This unique substitution pattern can lead to different interactions with molecular targets compared to its similar compounds .

Properties

CAS No.

52025-38-4

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

6-(2-ethoxyethoxy)pyridin-3-amine

InChI

InChI=1S/C9H14N2O2/c1-2-12-5-6-13-9-4-3-8(10)7-11-9/h3-4,7H,2,5-6,10H2,1H3

InChI Key

FWJYTIVAFIOMLJ-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=NC=C(C=C1)N

Origin of Product

United States

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